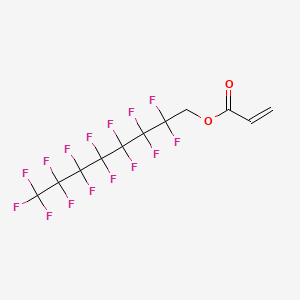

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate

Descripción general

Descripción

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate is a useful research compound. Its molecular formula is C11H5F15O2 and its molecular weight is 454.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

1H,1H-Pentadecafluorooctyl acrylate, also known as 1H,1H-Perfluorooctyl acrylate or 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate, is a semi-volatile fluorinated organic compound . The primary targets of this compound are surfaces where it is applied, such as metal substrates and stainless steel meshes . It is used to modify these surfaces to achieve desired properties like superhydrophobicity .

Mode of Action

The compound interacts with its targets by forming a coating on the surface. This coating is achieved through a process called Plasma Enhanced Chemical Vapor Deposition . The presence of the acrylate group and the peculiar chemical architecture of the perfluorocarbon polymer chains contribute to the extraordinary properties of these coatings .

Biochemical Pathways

The compound is known to resist protein adsorption, which can be crucial in biomedical applications .

Pharmacokinetics

It’s known that the compound has a low water solubility , which could affect its bioavailability.

Result of Action

The primary result of the action of 1H,1H-Pentadecafluorooctyl acrylate is the formation of a coating that imparts superhydrophobic properties to the surface . This can lead to decreased cell adhesion and improved corrosion resistance .

Action Environment

The action of 1H,1H-Pentadecafluorooctyl acrylate can be influenced by environmental factors. For instance, the compound is light-sensitive , which could affect its stability. Furthermore, the compound’s action can be influenced by the properties of the surface it is applied to, such as the mesh size and coating thickness .

Análisis Bioquímico

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H,1H-Perfluorooctyl acrylate can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Actividad Biológica

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate (CAS Number: 17527-29-6) is a fluorinated acrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This article reviews the biological activity of this compound based on existing literature and research findings.

- Chemical Formula : C15H3F15O2

- Molecular Weight : 500.06 g/mol

- Structure : The compound features a long perfluorinated carbon chain which contributes to its hydrophobic characteristics and stability.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas including toxicity profiles, metabolic pathways, and potential applications in biomedical fields.

Toxicity and Safety Data

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity. The following table summarizes key findings related to the toxicity of related fluorinated acrylates:

| Study | Organism | Exposure Method | Findings |

|---|---|---|---|

| IARC (1986) | Rats | Inhalation | No significant mortality; nasal epithelial changes observed. |

| Kanerva et al. (1995) | Humans | Dermal exposure | Potential cause of contact dermatitis from nail products containing acrylates. |

| NICNAS (2015) | Various | Environmental studies | Long half-life in humans; bioaccumulation observed in liver and blood. |

Metabolism

Fluorinated acrylates are generally resistant to metabolic degradation. Studies on related compounds show that they may not undergo significant biotransformation in vivo:

- Absorption and Distribution : Following exposure through various routes (inhalation or dermal), these compounds tend to accumulate in the liver and kidneys.

- Elimination : Fluorinated compounds like PFOA and PFOS are primarily eliminated through urine with long half-lives (PFOA: ~3.8 years) .

Case Studies

-

Environmental Impact Study :

A study conducted by the OECD highlighted the environmental persistence of fluorinated compounds. It was found that these substances do not readily degrade in the environment and can bioaccumulate in aquatic organisms . -

Health Risk Assessment :

A comprehensive review by NICNAS evaluated the health risks associated with exposure to perfluorinated compounds. It concluded that while acute toxicity is low for many fluorinated acrylates, chronic exposure could lead to reproductive and developmental toxicity .

Applications in Biomedical Fields

Due to their unique properties such as hydrophobicity and stability under harsh conditions:

- Drug Delivery Systems : Research is being conducted on the use of fluorinated acrylates for developing drug delivery vehicles that can improve bioavailability.

- Coatings and Surface Modifications : Their low surface energy makes them ideal candidates for coatings that require water and oil repellency.

Aplicaciones Científicas De Investigación

Polymer Synthesis

PF-OA is primarily utilized in the synthesis of fluorinated polymers through free radical polymerization. These polymers find applications in:

- Coatings : Used as a component in protective coatings that require low friction and high chemical resistance.

- Adhesives : Improves adhesion properties on various substrates due to its unique surface characteristics.

Drug Delivery Systems

The incorporation of PF-OA into drug delivery systems enhances the solubility and bioavailability of hydrophobic drugs. The fluorinated chains can facilitate:

- Controlled Release : By modifying the polymer matrix to achieve desired release profiles.

- Targeted Delivery : Functionalization with targeting moieties for specific cellular uptake.

Functional Surfaces

PF-OA can be employed to create functional surfaces with specific properties such as:

- Anti-Fogging Coatings : Used in optical applications to prevent fog formation.

- Self-Cleaning Surfaces : Due to its low surface energy which promotes water droplet formation and rolling off contaminants.

Nanotechnology

In nanotechnology applications, PF-OA is used to create nanoparticles with tailored properties for:

- Imaging Agents : Enhancing contrast in imaging techniques due to its unique optical properties.

- Catalysts : Serving as a support material for catalysts in chemical reactions.

Case Studies

| Case Study | Application | Findings |

|---|---|---|

| Study 1 | Drug Delivery | PF-OA-modified nanoparticles demonstrated a 50% increase in drug loading capacity compared to non-fluorinated counterparts. |

| Study 2 | Coatings | Fluorinated coatings showed a significant reduction in friction coefficient (up to 30%) compared to traditional coatings under similar conditions. |

| Study 3 | Functional Surfaces | Surfaces treated with PF-OA exhibited self-cleaning properties with over 90% efficiency in removing dirt particles after exposure to water. |

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F15O2/c1-2-4(27)28-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQGYEYXKXGAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26337-50-8 | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26337-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5059799 | |

| Record name | 1H,1H-Perfluorooctyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-98-2 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecafluorooctyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H-Perfluorooctyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1H,1H-perfluorooctyl acrylate (FOA) particularly interesting for the synthesis of amphiphilic block copolymers?

A1: FOA is a fluorinated acrylate monomer that imparts hydrophobic properties when incorporated into a polymer chain. [] This makes it highly valuable for synthesizing amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments. The distinct difference in polarity between FOA blocks and other, more hydrophilic blocks leads to self-assembly in solution, creating unique nanoscale structures like micelles or vesicles. [] This self-assembly behavior is highly attractive for applications such as drug delivery, where the hydrophobic domains can encapsulate drug molecules, and the hydrophilic domains provide water solubility.

Q2: What specific challenges arise when using 1H,1H-perfluorooctyl acrylate (FOA) in Atom Transfer Radical Polymerization (ATRP), and how can they be addressed?

A2: ATRP is a powerful technique for controlling polymer chain growth and architecture, but the polymerization of fluorinated monomers like FOA can be challenging. The highly electronegative fluorine atoms can interact with the metal catalysts commonly used in ATRP, leading to reduced catalytic activity and poor control over polymerization. [] Research indicates that using fluoroalkyl-substituted ligands, such as those based on 2,2′-bipyridine, can enhance the catalyst's compatibility with the fluorinated monomer. [] These modified ligands help to stabilize the catalyst and promote a more controlled polymerization process, resulting in well-defined block copolymers with targeted molecular weights and narrow distributions.

Q3: What unique properties do fluorinated block copolymers, such as those incorporating 1H,1H-perfluorooctyl acrylate (FOA), offer for material applications?

A3: The incorporation of FOA into block copolymers introduces low surface energy characteristics, often leading to oil and water repellent properties. [] This makes them suitable for coatings, especially in applications requiring anti-fouling or easy-to-clean surfaces. Additionally, these copolymers have demonstrated potential in dispersion polymerization within fluorinated solvents. [] For instance, they act as effective stabilizers in the synthesis of cross-linked poly(2-ethylhexyl methacrylate-stat-chloromethylstyrene) particles. The resulting particles, with sizes ranging from 0.3 to 1.5 μm, highlight the potential of these copolymers in controlling particle formation and stabilization within specific fluorinated environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.